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molecular formula C14H16FN3 B8536562 1-(6-Fluoro-quinolin-4-yl)-piperidin-4-ylamine

1-(6-Fluoro-quinolin-4-yl)-piperidin-4-ylamine

Cat. No. B8536562
M. Wt: 245.29 g/mol
InChI Key: BFSYENGIWIXLIK-UHFFFAOYSA-N
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Patent
US08217029B2

Procedure details

Starting from 4-bromo-6-fluoroquinoline (commercial) and piperidin-4-yl-carbamic acid tert-butyl ester (commercial) the title compound was prepared according to procedure F followed by procedure E and was isolated as a yellow solid (223 mg, 40% over two steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.C(OC(=O)[NH:19][CH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)(C)(C)C>>[F:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[N:5]=[CH:4][CH:3]=[C:2]2[N:23]1[CH2:24][CH2:25][CH:20]([NH2:19])[CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=NC2=CC=C(C=C12)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CC=NC2=CC1)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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